molecular formula C28H46N2O4 B1437866 Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA CAS No. 919529-74-1

Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA

Cat. No.: B1437866
CAS No.: 919529-74-1
M. Wt: 474.7 g/mol
InChI Key: WTRAZOVTEAIRDM-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA: is an organic compound with the chemical formula C16H23NO4 and a molecular weight of 293.36 g/mol . It is a white crystalline solid that is soluble in alcohols and dimethyl sulfoxide, but only slightly soluble in water . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Safety and Hazards

While the safety of Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is relatively high, it should still be used in accordance with laboratory safety procedures . During use and storage, it should be kept away from strong oxidizing agents . Avoid inhalation or contact with skin and eyes. If contact occurs, rinse immediately with plenty of water .

Future Directions

Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is a commonly used amino acid derivative that is widely used in chemical synthesis and drug development . It can be used as a starting material for the synthesis of polypeptides and proteins, or for the modification and construction of drug molecules . Therefore, its future directions are likely to continue in these areas.

Mechanism of Action

Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA

, also known as Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate , is an organic compound with a wide range of applications in chemical synthesis and pharmaceutical research . Here is an overview of its mechanism of action:

    Target of Action

    This compound is a derivative of amino acids and is commonly used in the synthesis of peptides and proteins . It can also be used for the modification and construction of drug molecules . The primary targets of this compound are therefore the peptide and protein structures it helps to form or modify.

    Mode of Action

    The compound interacts with its targets by being incorporated into peptide chains during synthesis, or by modifying existing drug molecules . The exact nature of these interactions and the resulting changes would depend on the specific context of the synthesis or modification process.

    Biochemical Pathways

    The compound affects the biochemical pathways involved in peptide and protein synthesis, as well as those involved in the action of the drug molecules it helps to modify . The downstream effects of these pathways would again depend on the specific context.

    Result of Action

    The molecular and cellular effects of the compound’s action would be the formation of new peptides and proteins, or the modification of existing drug molecules . These effects could have a wide range of downstream consequences, depending on the specific peptides, proteins, or drugs involved.

    Action Environment

    The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, it is soluble in alcohols and dimethyl sulfoxide, and slightly soluble in water . Therefore, the solvent used can affect its action. Additionally, it should be stored at 2-8°C , indicating that temperature can affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA can be synthesized through a series of organic synthesis steps . The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRAZOVTEAIRDM-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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